4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide
Overview
Description
“4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide” is a chemical compound with the formula C4H5N3S2 . It contains a total of 14 bonds, including 9 non-H bonds, 6 multiple bonds, 1 rotatable bond, 1 double bond, 5 aromatic bonds, and 1 five-membered ring .
Synthesis Analysis
The synthesis of derivatives of “4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide” has been reported in scientific literature . The synthesis process involves condensation reactions, as confirmed by characteristic signals in the 1H NMR spectra .Molecular Structure Analysis
The molecular structure of “4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide” includes a five-membered ring and multiple bonds . The molecule contains 5 Hydrogen atoms, 4 Carbon atoms, 3 Nitrogen atoms, and 2 Sulfur atoms .Chemical Reactions Analysis
The chemical reactions involving “4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide” and its derivatives have been monitored using techniques like thin layer chromatography (TLC) .Scientific Research Applications
Summary of the Application
“4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide” and its derivatives have been studied for their potential antimicrobial activity . This research is important due to the increasing resistance of many bacterial strains to commonly used antibiotics and chemotherapeutics .
Methods of Application or Experimental Procedures
In one study, a series of 15 new derivatives of “4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide” were synthesized and evaluated for their in vitro antimicrobial activity . The potential antimicrobial effect of these new compounds was observed mainly against Gram-positive bacteria .
Results or Outcomes
One compound, with the 5-nitro-2-furoyl moiety, showed the highest bioactivity. The minimum inhibitory concentration (MIC) was between 1.95 and 15.62 µg/mL, and the minimum bactericidal concentration (MBC)/MIC was between 1 and 4 µg/mL .
Anticancer Research
Summary of the Application
Thiadiazole derivatives, including “4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide”, have been studied for their potential anticancer activity . This research is crucial due to the increasing prevalence of cancer and the need for more effective therapeutics .
Methods of Application or Experimental Procedures
In anticancer research, thiadiazole-containing compounds are synthesized and their efficacy is tested in vitro and/or in vivo across various cancer models . The influence of the substituent on the compounds’ activity is also studied .
Treatment of Chronic Obstructive Pulmonary Disease (COPD)
Summary of the Application
Some derivatives of “4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide” have been used in the treatment of chronic obstructive pulmonary disease (COPD) .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this use are not detailed in the available literature .
Results or Outcomes
The outcomes of this application are also not detailed in the available literature .
Antifungal Research
Summary of the Application
“4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide” and its derivatives have been studied for their potential antifungal activity . This research is important due to the increasing resistance of many fungal strains to commonly used antifungal drugs .
Methods of Application or Experimental Procedures
In one study, a series of new derivatives of “4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide” were synthesized and evaluated for their in vitro antifungal activity . The potential antifungal effect of these new compounds was observed mainly against Candida species .
Results or Outcomes
One compound, with the 5-nitro-2-furoyl moiety, showed the highest bioactivity. The minimum inhibitory concentration (MIC) was between 1.95 and 15.62 µg/mL .
Antiviral Research
Summary of the Application
Thiadiazole derivatives, including “4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide”, have been studied for their potential antiviral activity . This research is crucial due to the increasing prevalence of viral diseases and the need for more effective antiviral drugs .
Methods of Application or Experimental Procedures
In antiviral research, thiadiazole-containing compounds are synthesized and their efficacy is tested in vitro and/or in vivo across various viral models . The influence of the substituent on the compounds’ activity is also studied .
Future Directions
The future directions in the research of “4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide” and its derivatives could involve further exploration of their antimicrobial activity . The development of new molecules with potential antimicrobial activity is an important research goal, especially considering the current threat to public health posed by bacterial infections resistant to commonly used antibiotics and chemotherapeutics .
properties
IUPAC Name |
4-methylthiadiazole-5-carbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3S2/c1-2-3(4(5)8)9-7-6-2/h1H3,(H2,5,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIKJUXFSUEJEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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